1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Description
1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a bicyclic organic compound featuring a tetrahydroquinoline scaffold with a tert-butoxycarbonyl (t-Boc) protecting group at the 1-position and a carboxylic acid moiety at the 4-position. The t-Boc group enhances stability during synthetic processes, particularly in peptide coupling or heterocyclic functionalization, while the carboxylic acid enables further derivatization or coordination in biological systems . This compound serves as a key intermediate in medicinal chemistry, often utilized in the synthesis of protease inhibitors, kinase modulators, and other pharmacologically active molecules.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-11(13(17)18)10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSNNBZEWBCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the protection of the amine group in tetrahydroquinoline with a t-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as flash column chromatography or recrystallization may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the amine group. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F): Chloro and fluoro substituents at position 8 increase lipophilicity (logP) and may enhance blood-brain barrier penetration. These groups also stabilize the tetrahydroquinoline ring against oxidative degradation .
- Electron-Donating Groups (OMe) : Methoxy at position 7 reduces carboxylic acid acidity (pKa ~4.5 vs. ~3.8 for unsubstituted analogues), improving aqueous solubility at physiological pH .
Positional Isomers and Ring Modifications
highlights compounds with carboxylic acid groups at alternative positions or modified ring systems:
| Compound Name | Carboxylic Acid Position | Ring Type | Similarity Score | CAS Number |
|---|---|---|---|---|
| 1-(t-Boc)-THQ-4-carboxylic acid (Target) | 4 | THQ (6-membered) | 1.00 | 1187931-75-4 |
| (S)-1-(t-Boc)-THQ-2-carboxylic acid | 2 | THQ (6-membered) | 1.00 | 1187933-14-7 |
| (S)-1-(t-Boc)-indoline-2-carboxylic acid | 2 | Indoline (5-membered) | 0.95 | 144069-67-0 |
Key Observations :
- Positional Isomerism (4- vs.
- Ring Size (THQ vs. Indoline) : The indoline derivative’s 5-membered ring introduces conformational strain, reducing planarity and altering binding affinity in enzyme assays. The lower similarity score (0.95) reflects reduced overlap in pharmacophoric features .
Biological Activity
1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (Boc-THQCA) is a compound that belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article reviews the biological activity of Boc-THQCA, focusing on its potential as an inhibitor of various biological pathways, particularly its role in cancer treatment and other therapeutic applications.
- IUPAC Name : 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : 936829-00-4
Biological Activity Overview
Boc-THQCA and its derivatives have been studied for their biological activities, particularly as inhibitors of inflammation and cancer cell proliferation. Key findings from recent research include:
- NF-κB Inhibition : Tetrahydroquinoline derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is crucial in inflammation and cancer progression. For instance, certain derivatives exhibited up to 53 times the potency compared to standard reference compounds against NF-κB activation .
-
Cytotoxicity Against Cancer Cells : Studies have shown that Boc-THQCA and its analogs demonstrate significant cytotoxic effects against various human cancer cell lines including:
- NCI-H23 (lung cancer)
- MDA-MB-231 (breast cancer)
- PC-3 (prostate cancer)
- HCT15 (colon cancer)
- Antiviral Activity : Preliminary studies suggest that certain tetrahydroquinoline derivatives may possess antiviral properties, particularly against strains of human coronaviruses .
Table 1: Summary of Biological Activities of Boc-THQCA Derivatives
The biological activity of Boc-THQCA is attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation:
- NF-κB Pathway : By inhibiting this pathway, Boc-THQCA can reduce inflammation and tumor growth.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by triggering intrinsic pathways that lead to cell death.
Q & A
Q. Critical Considerations :
- Ensure inert atmosphere (N₂/Ar) during Boc protection to prevent side reactions.
- Optimize reaction time and temperature to minimize racemization at the tetrahydroquinoline stereocenter .
Basic: How should researchers characterize this compound’s structural integrity?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
NMR Analysis :
- ¹H NMR (CDCl₃ or DMSO-d₆): Confirm Boc group integrity (δ ~1.4 ppm for t-Bu) and tetrahydroquinoline ring protons (δ 2.5–4.0 ppm for CH₂/CH groups) .
- ¹³C NMR : Identify carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .
X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
Mass Spectrometry : Validate molecular weight (ESI-MS or HRMS) with <2 ppm error .
Q. Data Contradictions :
- Discrepancies in melting points (e.g., 102–105°C vs. 244–245°C in derivatives) may arise from polymorphic forms or impurities. Repeat DSC analysis under controlled conditions .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂) at –20°C. Desiccate to prevent hydrolysis of the Boc group .
- Stability Tests :
Safety Note : Use electrostatic-safe containers to prevent ignition risks during handling .
Advanced: How can diastereoselectivity be optimized in derivatives of this compound?
Methodological Answer:
Control stereochemistry via:
Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric hydrogenation of quinoline precursors .
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance selectivity in cyclization steps .
Temperature Modulation : Lower temperatures (–20°C) favor kinetic control, reducing epimerization .
Case Study : trans-3-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-oxo-tetrahydroisoquinoline-4-carboxylic acid achieved 95% de via low-temperature Michael addition .
Advanced: What pharmacological activities are associated with structural analogs?
Methodological Answer:
Q. Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., F, NO₂) at C-7 enhance bacterial membrane penetration .
- Bulky substituents (e.g., adamantyl) at C-4 improve metabolic stability .
Advanced: What mechanisms govern Boc deprotection in acidic environments?
Methodological Answer:
- Acidolysis : Use TFA/DCM (1:1) or HCl/dioxane to cleave Boc via protonation of the carbonyl oxygen, forming a carbamic acid intermediate .
- Kinetics : Deprotection rates depend on acid strength (TFA > HCl) and steric hindrance around the Boc group .
Example : Boc removal from 1-cyclopropyl-6-fluoro-8-methoxy derivatives required 2h in 4M HCl/dioxane at 0°C .
Advanced: How can computational modeling guide structural modifications?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., P-selectin for anti-inflammatory analogs) .
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess electronic effects of substituents on carboxylate reactivity .
Case Study : MD simulations revealed that 4-(adamantan-1-yl) analogs adopt conformations favoring hydrophobic pocket interactions in mycobacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
